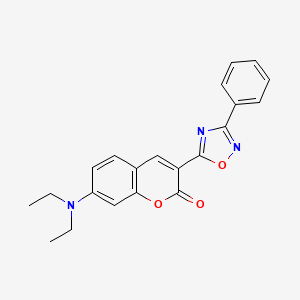

7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a multifaceted molecule with notable applications and unique chemical properties. The compound features a chromenone backbone substituted with a diethylamino group and a 3-phenyl-1,2,4-oxadiazole moiety. This structure grants it potential in various scientific fields, particularly in medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Initial Synthesis: The synthesis typically starts with the preparation of 3-(3-phenyl-1,2,4-oxadiazol-5-yl) chromen-2-one. This involves the condensation of 3-phenyl-1,2,4-oxadiazol-5-amine with salicylaldehyde under acidic or basic conditions to form the chromenone backbone.

Substitution Reaction: The chromenone intermediate is then subjected to an electrophilic substitution reaction with diethylamine to introduce the diethylamino group at the 7-position. This step generally employs a catalyst like palladium or copper and occurs under moderate temperatures (50-80°C) in a polar aprotic solvent such as DMF (dimethylformamide).

Industrial Production Methods: Large-scale industrial production requires optimization of reaction conditions to enhance yield and purity. This includes:

Reagent Purity: Ensuring high purity of diethylamine and 3-phenyl-1,2,4-oxadiazol-5-amine.

Reaction Environment: Utilizing continuous flow reactors to maintain optimal temperatures and reaction times.

Catalyst Recovery: Implementing efficient recovery and reuse of catalysts to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation to introduce hydroxyl groups or other functional groups, typically using oxidizing agents like m-chloroperbenzoic acid.

Reduction: Reduction reactions may employ agents such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield amine derivatives.

Substitution: Various nucleophilic substitution reactions can replace the diethylamino or oxadiazol moieties with other groups, expanding its utility.

Common Reagents and Conditions:

Oxidizing Agents: m-chloroperbenzoic acid, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with platinum or palladium catalysts.

Solvents: DMF, dichloromethane, ethanol.

Major Products Formed:

Hydroxylated Derivatives: Introduction of hydroxyl groups enhances solubility and reactivity.

Aminated Products: Amines or other nitrogen-containing groups offer additional binding sites for metal ions or biomolecules.

Wissenschaftliche Forschungsanwendungen

The compound 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one holds significant value across several disciplines:

Chemistry:

Fluorescent Probes: Due to its unique structure, it acts as a fluorophore in detecting metal ions or pH changes in chemical and biological systems.

Biology:

Bioimaging: Its fluorescent properties enable visualization of cellular and subcellular structures in live cell imaging techniques.

Enzyme Inhibition Studies: Potential inhibitor for enzymes involved in disease pathways, aiding drug discovery.

Medicine:

Anticancer Agents: Preliminary studies indicate its ability to disrupt cancer cell proliferation, making it a candidate for chemotherapy drugs.

Antimicrobial Properties: Effective against a range of bacterial and fungal strains, with potential application in treating infections.

Industry:

Dye and Pigment Industry: Utilized in the development of dyes with specific fluorescence for textiles and plastics.

Optoelectronics: Component in the fabrication of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.

Wirkmechanismus

The mechanism by which the compound exerts its effects varies by application:

Fluorescent Probes:

The diethylamino group enhances electron-donating ability, altering fluorescence properties upon interaction with target ions or molecules.

Bioimaging:

Its chromenone backbone allows high-affinity binding to biomolecular structures, emitting fluorescence upon excitation, thereby tagging specific cellular components.

Enzyme Inhibition:

The oxadiazole ring mimics natural enzyme substrates, competitively inhibiting enzymatic activity and disrupting metabolic pathways in pathogens or cancer cells.

Vergleich Mit ähnlichen Verbindungen

Several compounds share structural similarities but differ in their functional groups and applications:

7-(diethylamino)-3-(2-hydroxybenzyl)-2H-chromen-2-one:

Lacks the oxadiazole ring, used primarily as a pH indicator.

3-(3-phenyl-1,2,4-oxadiazol-5-yl)coumarin:

Lacks the diethylamino group, utilized in the synthesis of more complex heterocyclic compounds.

7-(diethylamino)-4-methylcoumarin:

Similar fluorescence properties, used in laser dyes and as a fluorophore in biochemical assays.

Each compound's unique substitutions confer specific advantages for particular applications, making 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one noteworthy for its diverse range of functionalities and applications.

There you have it—a detailed dive into the fascinating world of this compound! What do you think?

Eigenschaften

IUPAC Name |

7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-3-24(4-2)16-11-10-15-12-17(21(25)26-18(15)13-16)20-22-19(23-27-20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGYVUDYCGHHIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.